(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that yield intermediates with benzene rings and boric acid ester groups. For instance, the synthesis of boric acid ester intermediates through a three-step substitution reaction demonstrates the complexity and precision required in synthesizing compounds with intricate structures (Huang et al., 2021). Such processes are crucial for obtaining compounds with specific functional groups that contribute to their overall chemical behavior.
Molecular Structure Analysis
The molecular structure of compounds closely related to "(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol" has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT). These studies reveal the conformations and crystallographic characteristics of the compounds, providing insights into their molecular geometry and electronic structure (Gonzaga et al., 2016). Understanding these properties is essential for predicting the chemical reactivity and stability of the molecule.
Chemical Reactions and Properties
Research into similar compounds shows a variety of chemical reactions they can undergo, such as Fries rearrangement under catalyst- and solvent-free conditions, which is significant for modifying the chemical structure and thereby altering the compound's properties (Moreno-Fuquen et al., 2019). These reactions are fundamental for creating derivatives with tailored chemical functionalities.
Scientific Research Applications
Dipolar Cycloaddition Reaction for P2X7 Antagonists
A dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel P2X7 antagonists containing a synthetically challenging chiral center. This method facilitated the synthesis of compounds with robust P2X7 receptor occupancy, indicating potential applications in the treatment of mood disorders. Compound 35 emerged as a clinical candidate due to its notable solubility and tolerability in preclinical species, advancing into phase I clinical trials (Chrovian et al., 2018).
Catalyst- and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic amides was developed through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method underscores the utility of the chemical structure in synthesizing compounds with potential applications in medicinal chemistry (Moreno-Fuquen et al., 2019).
Crystal Structure and DFT Study
The synthesis and characterization of boric acid ester intermediates with benzene rings were explored, along with a detailed DFT study. The results highlight the relevance of these compounds in understanding the electronic structure and physicochemical properties, potentially guiding the design of new materials or catalysts (Huang et al., 2021).
Novel Selectfluor and Deoxo-Fluor-Mediated Rearrangements
Research demonstrated the synthesis of novel difunctionalized azabicyclohexanes, indicating the versatility of selectfluor and deoxo-fluor for initiating rearrangements. This method could have implications for the synthesis of complex organic molecules with specific functional group orientations (Krow et al., 2004).
Interaction with Fluorophenylacetylenes
The interaction of alcohols with fluorophenylacetylenes was investigated, providing insights into the hydrogen bonding behavior altered by fluorine substitution. Such studies are crucial for understanding molecular interactions that could influence the development of new solvents or reaction media (Maity et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NOS/c1-6-10(5-18)19-11(17-6)7-2-3-8(9(13)4-7)12(14,15)16/h2-4,18H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJKNJYBSHISNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594813 | |
Record name | {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol | |
CAS RN |
317319-27-0 | |
Record name | {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.